molecular formula C4H4Cl6 B11940684 1,2,2,3,3,4-Hexachlorobutane CAS No. 1573-57-5

1,2,2,3,3,4-Hexachlorobutane

Cat. No.: B11940684
CAS No.: 1573-57-5
M. Wt: 264.8 g/mol
InChI Key: FSRFCQHSPWVMPZ-UHFFFAOYSA-N
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Description

1,2,2,3,3,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6. It is a derivative of butane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,3,3,4-Hexachlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4-Hexachlorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated alcohols or acids, while reduction can produce less chlorinated hydrocarbons .

Scientific Research Applications

1,2,2,3,3,4-Hexachlorobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,2,3,3,4-Hexachlorobutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can disrupt normal cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

1573-57-5

Molecular Formula

C4H4Cl6

Molecular Weight

264.8 g/mol

IUPAC Name

1,2,2,3,3,4-hexachlorobutane

InChI

InChI=1S/C4H4Cl6/c5-1-3(7,8)4(9,10)2-6/h1-2H2

InChI Key

FSRFCQHSPWVMPZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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